(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 1321710-19-3
Cat. No.: VC4270861
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1321710-19-3 |
|---|---|
| Molecular Formula | C20H18N2O6S |
| Molecular Weight | 414.43 |
| IUPAC Name | methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-methoxy-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C20H18N2O6S/c1-25-14-8-5-9-16-18(14)22(10-17(23)26-2)20(29-16)21-19(24)15-11-27-12-6-3-4-7-13(12)28-15/h3-9,15H,10-11H2,1-2H3 |
| Standard InChI Key | UHNNXCVTKXQIDI-MRCUWXFGSA-N |
| SMILES | COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzothiazole core substituted at position 2 with an imino group derived from 2,3-dihydrobenzo[b] dioxine-2-carbonyl chloride. A methoxy group occupies position 4 of the benzothiazole ring, while a methyl acetate moiety is attached via a methylene bridge to the thiazole nitrogen. The Z-configuration of the imino group (C=N) is critical for its three-dimensional orientation, as confirmed by its InChIKey UHNNXCVTKXQIDI-MRCUWXFGSA-N .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₂O₆S |
| Molecular Weight | 414.43 g/mol |
| IUPAC Name | Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-methoxy-1,3-benzothiazol-3-yl]acetate |
| SMILES | COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC(=O)OC |
| Stereochemistry | Z-configuration at imino bond |
Spectroscopic Characterization
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IR Spectroscopy: The imino (C=N) stretch appears at 1612–1630 cm⁻¹, consistent with similar benzothiazole-hydrazone derivatives . The carbonyl (C=O) of the dioxine moiety absorbs near 1685 cm⁻¹.
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NMR Data:
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Formation of 2,3-Dihydrobenzo[b] dioxine-2-carbonyl Chloride: Methyl 1,4-benzodioxan-2-carboxylate undergoes hydrolysis with lithium hydroxide, followed by treatment with thionyl chloride to yield the acyl chloride intermediate .
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Coupling with Benzothiazole Amine: The acyl chloride reacts with 4-methoxy-2-aminobenzothiazole under refluxing ethanol with triethylamine as a catalyst, forming the imino bond .
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Esterification: Introduction of the methyl acetate group via nucleophilic substitution or Mitsunobu reaction completes the synthesis .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LiOH (aq.), SOCl₂, CH₂Cl₂, 0°C | 85% |
| 2 | EtOH, Et₃N, reflux, 12 h | 76% |
| 3 | Methyl bromoacetate, K₂CO₃, DMF | 71% |
Stereochemical Considerations
The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino nitrogen and the adjacent carbonyl oxygen, as evidenced by X-ray crystallography in analogous compounds . This configuration enhances planar alignment, potentially improving π-π stacking interactions in biological targets .
Biological Activities and Mechanisms
Enzyme Inhibition Profiles
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EGFR Inhibition: The imino-carbonyl group chelates Mg²⁺ ions in the ATP-binding pocket, as observed in erlotinib analogs .
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CDK-2 Inhibition: Molecular docking suggests that the dioxine moiety occupies the hydrophobic region of CDK-2, disrupting cyclin binding .
Table 3: Comparative Enzyme Inhibition Data
| Compound | EGFR IC₅₀ (nM) | CDK-2 IC₅₀ (nM) |
|---|---|---|
| 6a | 19.6 | 87.9 |
| Erlotinib | 42.0 | - |
| Roscovitine | - | 160.0 |
Anti-Inflammatory and Analgesic Effects
Benzothiazole derivatives bearing acetamide groups show COX-2 inhibition (IC₅₀ = 0.8–2.1 μM) and reduce carrageenan-induced edema by 60–75% at 50 mg/kg . The methyl acetate substituent in this compound may modulate COX-2 selectivity over COX-1.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Lipophilicity: Calculated logP = 2.8 (Molinspiration), favoring blood-brain barrier penetration .
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Metabolic Stability: The dioxine ring resists oxidative metabolism, while ester groups are susceptible to hydrolysis by carboxylesterases .
Toxicity Data
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